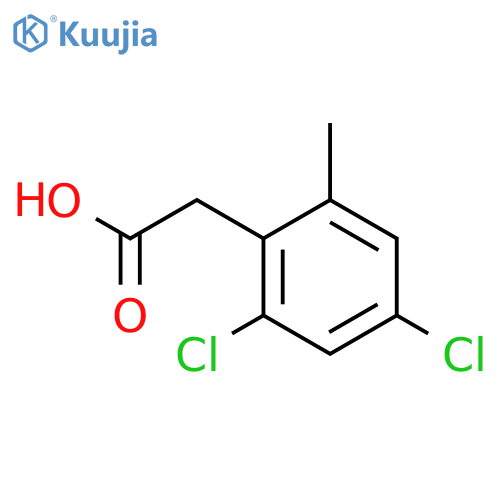Cas no 96259-14-2 ((2,4-dichloro-6-methylphenyl)acetic acid)

96259-14-2 structure
商品名:(2,4-dichloro-6-methylphenyl)acetic acid
(2,4-dichloro-6-methylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (2,4-dichloro-6-methylphenyl)acetic acid
- 2-(2,4-dichloro-6-methylphenyl)acetic acid
- DTXSID00242185
- Benzeneacetic acid, 2,4-dichloro-6-methyl-
- 96259-14-2
- SCHEMBL508991
-
- インチ: InChI=1S/C9H8Cl2O2/c1-5-2-6(10)3-8(11)7(5)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
- InChIKey: CEHLPJSJHICYPH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1CC(=O)O)Cl)Cl
計算された属性
- せいみつぶんしりょう: 217.99
- どういたいしつりょう: 217.99
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.394
- ふってん: 348.4°C at 760 mmHg
- フラッシュポイント: 164.5°C
- 屈折率: 1.576
(2,4-dichloro-6-methylphenyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005930-1g |
2,4-Dichloro-6-methylphenylacetic acid |
96259-14-2 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| Alichem | A010005930-500mg |
2,4-Dichloro-6-methylphenylacetic acid |
96259-14-2 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A010005930-250mg |
2,4-Dichloro-6-methylphenylacetic acid |
96259-14-2 | 97% | 250mg |
$484.80 | 2023-08-31 |
(2,4-dichloro-6-methylphenyl)acetic acid 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
96259-14-2 ((2,4-dichloro-6-methylphenyl)acetic acid) 関連製品
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
